molecular formula C6H3BrClN3 B1284127 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine CAS No. 245325-30-8

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine

Cat. No. B1284127
M. Wt: 232.46 g/mol
InChI Key: OIWHFIVQONMGEC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine is a compound that is part of a class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential use in medicinal chemistry. The compound itself is not explicitly detailed in the provided papers, but its related derivatives have been synthesized and studied for various biological activities, including insecticidal, fungicidal, and antibacterial properties .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives typically involves multiple steps, starting from substituted pyridines or nicotinic acids. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivatives involves nucleophilic substitution with aqueous hydrazine, cyclization, esterification, bromination, and hydrolysis . These methods have been reported to yield high purity products suitable for further chemical modifications and have potential for industrial scale-up due to their simplicity and cost-effectiveness .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by spectroscopic techniques such as IR, 1H NMR, and HRMS . These compounds often exhibit a planar structure that allows for the formation of hydrogen bonds and other non-covalent interactions, which can be crucial for their biological activity .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For example, they can react with arylidene malononitriles, ethyl acetoacetate, and other nucleophilic reagents to construct polyheterocyclic systems . These reactions often involve the formation of new carbon-nitrogen bonds and can lead to the generation of a diverse array of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure. These compounds typically have good solubility in common organic solvents, which is beneficial for their application in chemical synthesis and biological assays . The presence of halogen atoms like bromine and chlorine in the molecule can also affect its reactivity and interaction with biological targets.

Relevant Case Studies

Several of the synthesized pyrazolo[3,4-b]pyridine derivatives have been evaluated for their biological activities. For instance, some derivatives have shown promising insecticidal and fungicidal activities , while others have been tested against Mycobacterium tuberculosis, exhibiting significant antitubercular activity . These studies highlight the potential of pyrazolo[3,4-b]pyridine derivatives as lead compounds for the development of new therapeutic agents.

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine has been utilized in the synthesis of new polyheterocyclic ring systems, contributing to the development of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex molecular structures. This application is significant in exploring new compounds with potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Synthesis of Insecticide Intermediates

The compound has been identified as a crucial intermediate in the synthesis of chlor-antraniliprole, a new insecticide. Its synthesis involves several steps including nucleophilic substitution, cyclization, bromination, and hydrolysis, highlighting its role in the development of agrichemicals (Wen-bo, 2011).

Development of Antibacterial and Antioxidant Agents

Researchers have synthesized derivatives of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine linked to various sulfonamide derivatives. These compounds have demonstrated significant activity against Gram-positive and Gram-negative bacterial strains and have shown moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Photoinduced Tautomerization Studies

This chemical is a key component in studies of photoinduced tautomerization in certain chromophores. Investigations into the excited-state processes of these compounds have revealed insights into the dynamics of intramolecular and intermolecular proton transfer, contributing to the understanding of photochemical reactions (Vetokhina et al., 2012).

Biomedical Applications

A review of pyrazolo[3,4-b]pyridines, including 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine, covers their diverse biomedical applications. These compounds, with various substitutions at key positions, have been synthesized for potential use in biomedical fields, demonstrating the versatility of this chemical structure (Donaire-Arias et al., 2022).

Corrosion Inhibition Studies

Pyrazolopyridine derivatives, including those related to 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine, have been synthesized and evaluated as potential corrosion inhibitors for mild steel in acidic environments. This application highlights its potential use in industrial maintenance and materials science (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety And Hazards

“3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound is also classified as a combustible, acute toxic Cat.3 .

properties

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-3-1-5(8)9-2-4(3)10-11-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWHFIVQONMGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571876
Record name 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine

CAS RN

245325-30-8
Record name 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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